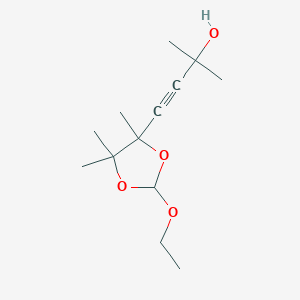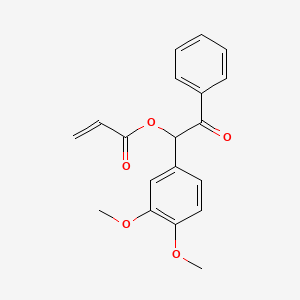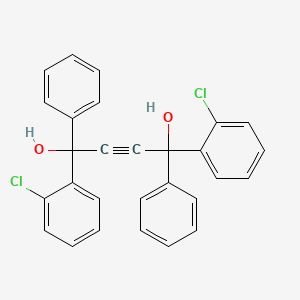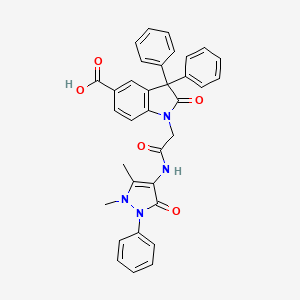
sodium;methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in organic synthesis. Sodium methanol is a white to yellowish powder that is highly reactive and soluble in methanol. It reacts with water to form sodium hydroxide and methanol .
准备方法
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting sodium metal with methanol. The reaction is highly exothermic and must be carried out under controlled conditions to prevent ignition. The reaction is as follows: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] Alternatively, sodium methanol can be synthesized by reacting sodium hydroxide with anhydrous methanol in the presence of a desiccator, such as molecular sieves .
Industrial Production Methods
In industrial settings, sodium methanol is often produced using a reactive distillation process. This involves the reaction of methanol with sodium hydroxide in a distillation column, followed by the separation of the product from water and other impurities. This method is energy-efficient and allows for the continuous production of sodium methanol .
化学反应分析
Types of Reactions
Sodium methanol undergoes several types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium methanol can reduce carbonyl compounds to alcohols.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Various alkoxides and ethers.
科学研究应用
Sodium methanol has a wide range of applications in scientific research:
作用机制
Sodium methanol exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the deprotonation of alcohols and the formation of alkoxides, which can then undergo further chemical transformations .
相似化合物的比较
Sodium methanol can be compared with other alkoxides such as sodium ethoxide and sodium propoxide. While all these compounds share similar reactivity due to the presence of the alkoxide ion, sodium methanol is unique in its simplicity and high reactivity. It is often preferred in reactions requiring a strong base and nucleophile due to its ease of handling and solubility in methanol .
List of Similar Compounds
- Sodium ethoxide (CH₃CH₂ONa)
- Sodium propoxide (CH₃CH₂CH₂ONa)
- Potassium methoxide (CH₃OK)
Sodium methanol stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
属性
CAS 编号 |
103935-65-5 |
|---|---|
分子式 |
C2H8NaO2+ |
分子量 |
87.07 g/mol |
IUPAC 名称 |
sodium;methanol |
InChI |
InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |
InChI 键 |
AFUYSZMHFYVHBS-UHFFFAOYSA-N |
规范 SMILES |
CO.CO.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)






![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)


